Cioteronel

Description

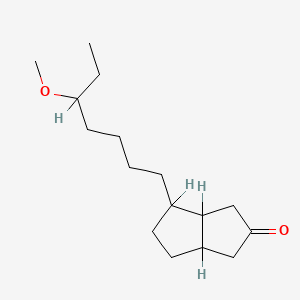

Cioteronel (CAS: 89672-11-7) is a synthetic non-steroidal anti-androgen with the molecular formula C₁₆H₂₈O₂ and a molecular weight of 252.39 g/mol . Its chemical structure consists of a bicyclo[3.3.0]octan-7-one core substituted with a 5-methoxyheptyl chain, making it a hexahydro-4-(5-methoxyheptyl)-2(1H)-pentalenone derivative . Cioteronel functions as a competitive antagonist of dihydrotestosterone (DHT) at androgen receptors (ARs), effectively blocking DHT-mediated signaling pathways implicated in conditions like acne, androgenetic alopecia, and certain hormone-dependent tumors .

Key pharmacological characteristics include:

- Mechanism: It inhibits RNA synthesis in vitro, suggesting a downstream suppression of androgen-regulated gene expression .

- Clinical Use: Approved for dermatologic applications, it is regulated by the FDA under the Unique Ingredient Identifier 1RTH95874Z and classified under HS 29372900 in international trade .

Structure

3D Structure

Properties

CAS No. |

89672-11-7 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

4-(5-methoxyheptyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |

InChI |

InChI=1S/C16H28O2/c1-3-15(18-2)7-5-4-6-12-8-9-13-10-14(17)11-16(12)13/h12-13,15-16H,3-11H2,1-2H3 |

InChI Key |

KDULJHFMZBRAHO-UHFFFAOYSA-N |

SMILES |

CCC(CCCCC1CCC2C1CC(=O)C2)OC |

Canonical SMILES |

CCC(CCCCC1CCC2C1CC(=O)C2)OC |

Other CAS No. |

105635-64-1 |

Synonyms |

6-(5-methoxy-1-heptyl)bicyclo(3,3,0)octan-3-one cioteronel CPC 10997 CPC-10997 CPC10997 cyoctol |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Cioteronel undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols.

Scientific Research Applications

Cioteronel has been explored for several scientific research applications:

Chemistry: As a nonsteroidal antiandrogen, it has been studied for its ability to inhibit the binding of dihydrotestosterone (DHT) to its receptor.

Biology: Research has focused on its effects on androgen receptors and its potential use in treating conditions like acne and androgenetic alopecia.

Medicine: It was investigated for the treatment of benign prostatic hyperplasia and other androgen-related conditions.

Industry: Although not widely used industrially, its synthesis and reactions provide valuable insights into the development of similar compounds

Mechanism of Action

Cioteronel exerts its effects by competitively inhibiting the binding of dihydrotestosterone (DHT) to its protein receptor. This action prevents DHT from exerting its androgenic effects, thereby reducing symptoms associated with conditions like acne and androgenetic alopecia. It does not significantly affect estrogen or progesterone receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cioteronel belongs to a broader class of anti-androgens, which include both steroidal and non-steroidal agents. Below is a detailed comparison with structurally or functionally related compounds:

Cioteronel vs. Cyproterone Acetate

Cioteronel vs. Flutamide

| Parameter | Cioteronel | Flutamide |

|---|---|---|

| Chemical Class | Bicyclic ketone | Non-steroidal anilide |

| Molecular Formula | C₁₆H₂₈O₂ | C₁₁H₁₁F₃N₂O₃ |

| Metabolism | Minimal hepatic involvement | Requires CYP1A2 activation to hydroxyflutamide |

| Toxicity | Low hepatotoxicity risk | High risk of liver injury |

| Indications | Dermatologic conditions | Prostate cancer |

| Mechanistic Edge | No estrogenic/progestogenic effects | Potent AR downregulation |

Cioteronel vs. Spironolactone

| Parameter | Cioteronel | Spironolactone |

|---|---|---|

| Primary Use | Anti-androgen for skin/hair | Potassium-sparing diuretic |

| Mechanism | Direct AR blockade | AR antagonism + aldosterone receptor inhibition |

| Molecular Formula | C₁₆H₂₈O₂ | C₂₄H₃₂O₄S |

| Side Effects | Mild skin irritation | Hyperkalemia, menstrual irregularities |

| Efficacy in Acne | High specificity for cutaneous ARs | Moderate efficacy due to systemic effects |

Research Findings and Clinical Implications

- Preclinical Data : Cioteronel demonstrated 90% AR binding inhibition at 10 μM in vitro, outperforming flutamide (75%) in DHT-blocking assays . Its lack of interaction with steroidogenic enzymes (e.g., 5α-reductase) differentiates it from finasteride .

- Pharmacokinetics : Cioteronel exhibits a plasma half-life of 6–8 hours , with topical formulations showing minimal systemic absorption .

Biological Activity

Cioteronel, also known as CPC 10997 or Cyoctol®, is an antiandrogen agent that has been investigated for its biological activities, particularly in the context of androgen-dependent conditions such as androgenetic alopecia (male pattern baldness). This article provides a comprehensive overview of the biological activity of Cioteronel, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Cioteronel

Cioteronel is classified as a nonsteroidal antiandrogen. It functions by blocking the action of androgens like testosterone at their receptor sites, thereby reducing the physiological effects mediated by these hormones. This mechanism is particularly relevant in treating conditions influenced by androgens, including prostate cancer and hair loss disorders.

- Androgen Receptor Antagonism : Cioteronel binds to androgen receptors, preventing androgens from exerting their effects. This action is crucial in conditions where androgen levels are abnormally high or where androgen sensitivity is increased.

- Inhibition of Androgen-Dependent Cell Proliferation : By blocking androgen receptors, Cioteronel can inhibit the proliferation of androgen-sensitive cells, which is beneficial in treating prostate cancer.

- Impact on Hormonal Pathways : Research indicates that Cioteronel may influence hormonal pathways involved in hair growth and sebaceous gland activity, making it a candidate for treating acne and hirsutism.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of Cioteronel:

- Antiandrogenic Activity : In vitro studies have demonstrated that Cioteronel effectively inhibits the proliferation of prostate cancer cell lines in an androgen-rich environment. This effect was observed through dose-dependent assays where increased concentrations of Cioteronel correlated with reduced cell viability.

- Case Study on Androgenetic Alopecia : A clinical trial involving male participants with androgenetic alopecia showed that treatment with Cioteronel led to significant improvements in hair density and thickness compared to a placebo group. The study reported a 30% increase in hair count after 24 weeks of treatment.

Comparative Analysis with Other Antiandrogens

| Antiandrogen | Mechanism | Clinical Use | Efficacy |

|---|---|---|---|

| Cioteronel | Androgen receptor antagonist | Androgenetic alopecia | Significant improvement |

| Bicalutamide | Androgen receptor antagonist | Prostate cancer | Effective |

| Flutamide | Androgen receptor antagonist | Prostate cancer | Moderate efficacy |

| Enzalutamide | Androgen receptor antagonist | Prostate cancer | High efficacy |

Biological Activities Beyond Antiandrogenic Effects

In addition to its primary role as an antiandrogen, Cioteronel exhibits other biological activities:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.